1-Formyl-2-phenylhydrazine

Overview

Description

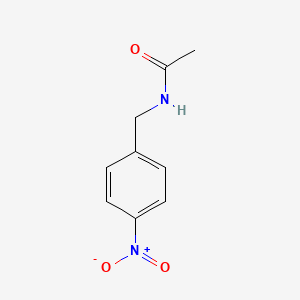

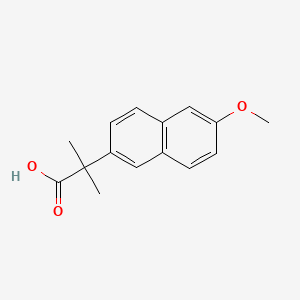

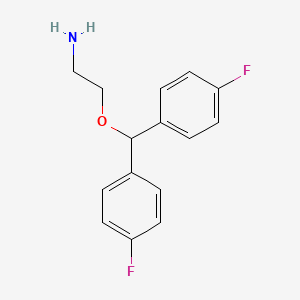

1-Formyl-2-phenylhydrazine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a formyl group attached to a phenylhydrazine moiety. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and other organic molecules.

Synthesis Analysis

The synthesis of related heterocyclic compounds from 2-phenyl-1,2,3-triazole-4-formylhydrazine was described, where the formylhydrazine was prepared by hydrazinolysis of the corresponding ester. This process led to the formation of oxadiazole derivatives and hydrazones, which could be further cyclized to produce dihydroxadiazole derivatives . Although not directly about 1-Formyl-2-phenylhydrazine, this study provides insight into the synthetic routes that could be adapted for its synthesis and the types of reactions it may undergo.

Molecular Structure Analysis

The crystal structure of a related compound, N-oxid-2-formyl-pyridyl phenyl hydrazine, was determined using X-ray diffraction. This compound, which shares a formyl and phenyl hydrazine moiety with 1-Formyl-2-phenylhydrazine, was found to have an orthorhombic crystal system and formed a one-dimensional chain through hydrogen bonding . This suggests that 1-Formyl-2-phenylhydrazine could also exhibit interesting structural properties and hydrogen bonding capabilities.

Chemical Reactions Analysis

The studies on the syntheses of azole derivatives revealed that 1-phenyl-2-acylhydrazine could be fused with urea to produce triazolinone and oxadiazolinone derivatives . This indicates that 1-Formyl-2-phenylhydrazine might also be used in similar reactions to synthesize azole derivatives, which are important in pharmaceutical chemistry.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-Formyl-2-phenylhydrazine, the properties of similar compounds can provide some insights. For example, the crystal structure analysis of N-oxid-2-formyl-pyridyl phenyl hydrazine provides data on crystallography and molecular geometry, which could be somewhat analogous to the properties of 1-Formyl-2-phenylhydrazine . Additionally, the reactivity of the formylhydrazine moiety in various synthetic routes suggests that 1-Formyl-2-phenylhydrazine would be a reactive intermediate capable of undergoing a range of chemical transformations .

Scientific Research Applications

Application in Adhesives

1-Formyl-2-phenylhydrazine plays a significant role in the field of adhesives. It serves as an accelerator in anaerobic adhesives, and its reactions in the presence of transition metal ions and typical cure components have been extensively studied. This research has led to the identification of reaction compounds and the proposal of a novel cure mechanism (Raftery, Smyth, Leonard, & Heatley, 1997).

Role in Red Blood Cell Research

Phenylhydrazine, a derivative of 1-Formyl-2-phenylhydrazine, is used to study red cell aging mechanisms dependent on hemoglobin oxidation. It has been found to cause more extensive morphological changes in neonatal red blood cells compared to adult cells. These studies have shed light on the sensitivity of neonatal cells to phenylhydrazine, contributing to a better understanding of red blood cell dynamics (Shahal et al., 1991).

Analytical Chemistry Applications

In analytical chemistry, phenylhydrazine is used as a genotoxic impurity in pharmaceuticals. A novel method combining inductively coupled plasma-mass spectrometry with liquid chromatography has been developed for quantifying residual phenylhydrazine in pharmaceuticals. This method has proven effective in ensuring the safety and purity of pharmaceutical products (Harigaya et al., 2014).

Synthesis of Chemical Compounds

1-Formyl-2-phenylhydrazine is integral in synthesizing various chemical compounds. For instance, it is used in the preparation of diazepino quinolines, which have been studied for their antibacterial, antifungal, and cytogenetic activities. This demonstrates its versatility in creating compounds with potential medical applications (Kumar, Suresh, & Mohan, 2003).

Safety And Hazards

1-Formyl-2-phenylhydrazine is classified as a hazardous substance. It is toxic if swallowed, in contact with skin or if inhaled. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is suspected of causing genetic defects and may cause cancer. It causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name |

N-anilinoformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

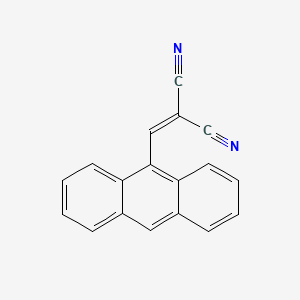

InChI=1S/C7H8N2O/c10-6-8-9-7-4-2-1-3-5-7/h1-6,9H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWOKEQEGOOGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211245 | |

| Record name | Hydrazine, 1-formyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Formyl-2-phenylhydrazine | |

CAS RN |

622-84-4 | |

| Record name | 2-Phenylhydrazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-2-formylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Formyl-2-phenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Formyl-2-phenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1-formyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-2-FORMYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4U62H7IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)

![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)